molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4

4-Fluoro-3-nitrobenzonitrile

Cat. No. B023716
M. Wt: 166.11 g/mol
InChI Key: LKOWKPGBAZVHOF-UHFFFAOYSA-N
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Patent
US05360809

Procedure details

The largest amount of silica gel that still allowed the resulting slurry to be stirred magnetically at 0° C., was added to conc. sulfuric acid (125 ml). To this mixture 4-fluorobenzonitrile (12.5 g, 103 mmol) was added followed by potassium nitrate (10.4 g, 103 mmol). The reaction mixture was stirred at 0° C. for 20 minutes. The sulfuric acid was removed from the product by passing the mixture through a short column of silica gel and the product was washed out with methylene chloride. The solvent was evaporated to leave the product as a crystalline solid. Yield 6.0 g, mp 86°-88° C.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
10.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1.[N+:15]([O-])([O-:17])=[O:16].[K+]>>[F:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[N+:15]([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Three
Name
potassium nitrate
Quantity
10.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to be stirred magnetically at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The sulfuric acid was removed from the product
WASH
Type
WASH
Details
the product was washed out with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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